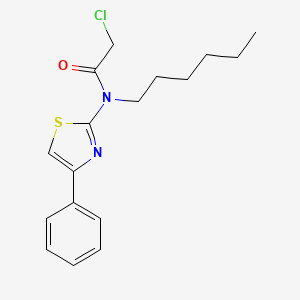

2-chloro-N-hexyl-N-(4-phenyl-1,3-thiazol-2-yl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vorbereitungsmethoden

The synthesis of 2-chloro-N-hexyl-N-(4-phenyl-1,3-thiazol-2-yl)acetamide typically involves the reaction of 2-chloroacetamide with hexylamine and 4-phenyl-1,3-thiazole under specific conditions. The reaction is carried out in a solvent such as dichloromethane or ethanol, with the presence of a base like triethylamine to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure higher yields and purity.

Analyse Chemischer Reaktionen

2-chloro-N-hexyl-N-(4-phenyl-1,3-thiazol-2-yl)acetamide undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom in the compound can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction:

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Wissenschaftliche Forschungsanwendungen

2-chloro-N-hexyl-N-(4-phenyl-1,3-thiazol-2-yl)acetamide has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 2-chloro-N-hexyl-N-(4-phenyl-1,3-thiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully elucidate its mechanism of action .

Vergleich Mit ähnlichen Verbindungen

2-chloro-N-hexyl-N-(4-phenyl-1,3-thiazol-2-yl)acetamide can be compared with other similar compounds, such as:

N-(5-{4-Chloro-3-[(2-hydroxyethyl)sulfamoyl]phenyl}-4-methyl-1,3-thiazol-2-yl)acetamide: This compound also contains a thiazole ring and exhibits similar chemical properties.

2,4-Disubstituted thiazoles: These compounds have been studied for their bioactive properties and can serve as a reference for understanding the biological activities of this compound.

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct physical and chemical properties, making it valuable for various research applications.

Biologische Aktivität

2-Chloro-N-hexyl-N-(4-phenyl-1,3-thiazol-2-yl)acetamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer research. This article reviews the available literature on its biological activity, including mechanisms of action, efficacy against various pathogens, and its potential therapeutic applications.

- Molecular Formula : C₁₇H₂₁ClN₂OS

- Molecular Weight : 336.88 g/mol

- CAS Number : 565191-93-7

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound against various bacterial strains. The compound exhibits significant activity against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15.625 - 62.5 μM |

| Enterococcus faecalis | 62.5 - 125 μM |

| Escherichia coli | >125 μM |

The mechanism of action appears to involve the inhibition of protein synthesis, leading to bactericidal effects. This was confirmed by assays that demonstrated a reduction in nucleic acid and peptidoglycan production in treated bacterial cells .

Antifungal Activity

In addition to its antibacterial properties, this compound also shows antifungal activity. It has been tested against Candida spp., revealing a notable capacity to inhibit biofilm formation, which is critical for the pathogenicity of these fungi.

| Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Candida albicans | 50 μg/mL |

The compound was found to surpass fluconazole in terms of antifungal efficacy, particularly in biofilm inhibition studies .

Study on Antimicrobial Efficacy

A comprehensive study evaluated the effectiveness of this compound against multi-drug resistant strains of Staphylococcus aureus (MRSA). The study reported:

- Biofilm Inhibition Concentration (MBIC) : 62.216 - 124.432 μg/mL

- Biofilm Eradication Concentration (MBEC) : 124.432 - 248.863 μg/mL

These results indicate that the compound not only inhibits bacterial growth but also disrupts established biofilms, which are notoriously difficult to treat .

The proposed mechanism involves:

- Inhibition of Protein Synthesis : The compound interferes with ribosomal function.

- Disruption of Cell Wall Synthesis : By inhibiting peptidoglycan production, it compromises bacterial cell integrity.

- Biofilm Disruption : The ability to prevent biofilm formation suggests a quorum sensing interference mechanism .

Eigenschaften

IUPAC Name |

2-chloro-N-hexyl-N-(4-phenyl-1,3-thiazol-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21ClN2OS/c1-2-3-4-8-11-20(16(21)12-18)17-19-15(13-22-17)14-9-6-5-7-10-14/h5-7,9-10,13H,2-4,8,11-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYFQXKBJJKCXIO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCN(C1=NC(=CS1)C2=CC=CC=C2)C(=O)CCl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21ClN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.